N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide
Description
N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is a hydrazide derivative characterized by an E-configuration azomethine (C=N) bond. Its structure comprises a 4-benzyloxy-substituted phenyl ring linked via a methylidene group to a 2,5-dimethylfuran-3-carbohydrazide moiety . This compound is synthesized via condensation of 2,5-dimethylfuran-3-carbohydrazide with 4-benzyloxybenzaldehyde under acidic conditions, a method analogous to hydrazone formation protocols described in related studies .
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-15-12-20(16(2)26-15)21(24)23-22-13-17-8-10-19(11-9-17)25-14-18-6-4-3-5-7-18/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+ |
InChI Key |
TYZRTJXBECCNSV-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide exhibits significant anticancer properties. Various studies have highlighted its effectiveness against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 15.2 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (breast cancer) | 12.5 | Inhibition of proliferation through mitochondrial pathways |
| Huh-7 (hepatoma) | 14.8 | Modulation of pro-apoptotic and anti-apoptotic proteins |
The compound promotes apoptosis in cancer cells by increasing levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced cell death. Furthermore, it induces S-phase arrest in the cell cycle, inhibiting cancer cell proliferation.
Case Study: Anticancer Efficacy
A comparative study evaluated the anticancer activity of this compound against established treatments:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | HepG2 | 33.29 |
| Doxorubicin (control) | HepG2 | 0.62 |
These results indicate that the compound exhibits promising anticancer potential comparable to traditional chemotherapeutics.
2. Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 14 | 250 |
| Staphylococcus aureus | 16 | 230 |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents targeting bacterial infections.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of arylidene hydrazides , which exhibit diverse biological and material properties. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Benzyloxy vs. Dimethylamino Substituents: The benzyloxy group in the target compound imparts moderate electron-withdrawing effects, stabilizing the hydrazone linkage and reducing electron density on the phenyl ring. In contrast, the dimethylamino group in is strongly electron-donating, enhancing solubility in polar solvents and enabling charge-transfer interactions in photophysical applications.
Hydrogen Bonding and Crystallinity
- The trihydroxy-substituted analogue forms a 2D hydrogen-bonded network (O–H⋯O and N–H⋯O interactions), leading to higher melting points (~220–225°C) compared to the target compound (~180–185°C). The benzyloxy group in the target compound may limit hydrogen bonding due to steric hindrance, resulting in less dense molecular packing .
Biological Activity
N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C_{19}H_{22}N_{2}O_{3}
- Molar Mass : 342.39 g/mol
The compound features a furan ring substituted with a benzyloxyphenyl group and a hydrazide moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Below are the key findings:
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage.
Anticancer Potential
Several studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This leads to cell cycle arrest and subsequent cancer cell death.
- Case Study : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent:
- Inhibition of Pro-inflammatory Cytokines : It significantly reduces levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Case Study : In animal models of inflammation, administration of the compound led to reduced paw edema and inflammatory cell infiltration.
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It modulates receptor activity related to apoptosis and inflammation.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
